Lansoprazole-d4 N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

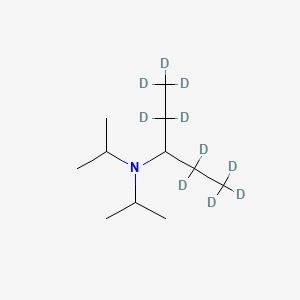

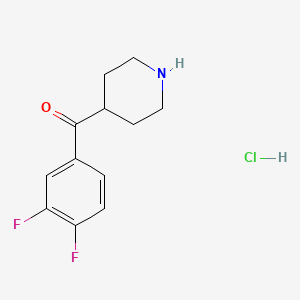

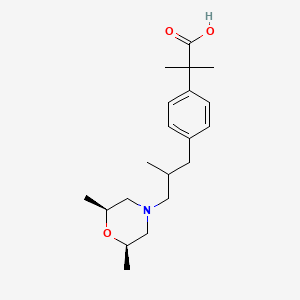

Lansoprazole-d4 N-Oxide is a deuterium-labeled derivative of Lansoprazole, a proton pump inhibitor commonly used to treat conditions related to excessive stomach acid production. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole-d4 N-Oxide typically involves the following steps:

Condensation Reaction: 2-mercapto benzimidazole is condensed with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride in the presence of sodium hydroxide to form Lanso-sulphide.

Oxidation: Lanso-sulphide is then oxidized using hydrogen peroxide to produce Lansoprazole.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents is crucial in this process to achieve the desired isotopic labeling .

化学反応の分析

Types of Reactions: Lansoprazole-d4 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

Substitution: The trifluoroethoxy group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracetic acid.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Parent amine.

Substitution: Various substituted benzimidazole derivatives.

科学的研究の応用

Lansoprazole-d4 N-Oxide is widely used in scientific research for several purposes:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways of Lansoprazole and its derivatives.

Drug Development: It serves as a reference standard in the development of new proton pump inhibitors and related drugs.

作用機序

Lansoprazole-d4 N-Oxide, like its parent compound Lansoprazole, inhibits the gastric H+/K+ ATPase enzyme system, commonly known as the proton pump. This inhibition reduces gastric acid secretion, promoting the healing of ulcers and treating gastroesophageal reflux disease. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed pharmacokinetic studies .

類似化合物との比較

Lansoprazole N-Oxide: The non-deuterated version of Lansoprazole-d4 N-Oxide.

Lansoprazole Sulfone N-Oxide: Another oxidized derivative of Lansoprazole.

Omeprazole N-Oxide: A similar proton pump inhibitor with an N-oxide group.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows for more accurate tracking and analysis compared to non-labeled compounds .

特性

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHBYDDJGHGNS-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-20-3 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)